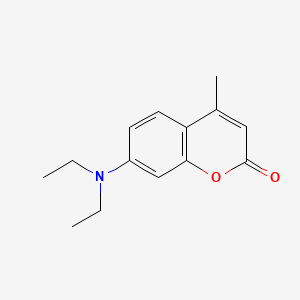Coumarin 460 is a member of 7-aminocoumarins. It has a role as a fluorochrome.
7-Diethylamino-4-methylcoumarin
CAS No.: 61968-71-6
Cat. No.: VC13303737
Molecular Formula: C14H17NO2
Molecular Weight: 231.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 61968-71-6 |
|---|---|
| Molecular Formula | C14H17NO2 |
| Molecular Weight | 231.29 g/mol |
| IUPAC Name | 7-(diethylamino)-4-methylchromen-2-one |
| Standard InChI | InChI=1S/C14H17NO2/c1-4-15(5-2)11-6-7-12-10(3)8-14(16)17-13(12)9-11/h6-9H,4-5H2,1-3H3 |
| Standard InChI Key | AFYCEAFSNDLKSX-UHFFFAOYSA-N |
| SMILES | CCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)C |
| Canonical SMILES | CCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)C |
| Colorform | CRYSTALS FROM ALCOHOL & BENZENE-PETROLEUM ETHER GRANULAR; LIGHT-TAN COLOR |
| Melting Point | 154 to 162 °F (NTP, 1992) 89 °C |
Introduction
7-Diethylamino-4-methylcoumarin (CAS 91-44-1) has the molecular formula C₁₄H₁₇NO₂ and a molecular weight of 231.295 g/mol . The compound’s IUPAC name is 7-(diethylamino)-4-methylchromen-2-one, reflecting the positions of its functional groups on the coumarin backbone. Its structure consists of a coumarin core substituted with a diethylamino group at the 7-position and a methyl group at the 4-position (Figure 1). The presence of the electron-donating diethylamino group enhances the compound's fluorescence quantum yield by stabilizing excited states through resonance effects .
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 91-44-1 |
| Molecular Formula | C₁₄H₁₇NO₂ |
| Molecular Weight | 231.295 g/mol |
| SMILES Notation | CCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)C |
| InChI Key | AFYCEAFSNDLKSX-UHFFFAOYSA-N |
| Melting Point | 72–75°C |
| Solubility | Soluble in water, ethanol, acetone, ether, and organic solvents |
The compound’s SMILES notation (CCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)C) provides a linear representation of its structure, highlighting the diethylamino (-N(C₂H₅)₂) and methyl (-CH₃) substituents . X-ray crystallographic studies of similar coumarin derivatives reveal planar aromatic systems with substituents influencing packing efficiency and intermolecular interactions, though specific data for this compound remain limited in publicly available literature.
Synthesis and Purification Methods
The synthesis of 7-diethylamino-4-methylcoumarin typically involves a Pechmann condensation reaction, which facilitates the formation of the coumarin core from phenolic precursors. A patented method (CN101712810A) outlines a optimized procedure to achieve high-purity product suitable for laser applications .
Reaction Mechanism and Steps
-
Condensation:
A mixture of m-diethylaminophenol (16.5 g, 0.1 mol) and methyl acetoacetate (26 mL, 0.2 mol) is refluxed at 180°C for 2–5 hours in the presence of zinc chloride (ZnCl₂) and stannous chloride (SnCl₂) catalysts . These Lewis acids facilitate the formation of the coumarin ring via dehydration and cyclization. -
Acid Washing:
The crude product is treated with 12% dilute sulfuric acid to remove unreacted starting materials and catalysts, yielding a purple crystalline intermediate . -
Recrystallization:
Sequential recrystallization using ethanol (2–5 cycles) and sherwood oil (a high-boiling hydrocarbon solvent) removes residual impurities, producing white needle-shaped crystals with ≥99% purity .
7-Diethylamino-4-methylcoumarin exhibits strong blue-green fluorescence under UV excitation, with an emission maximum at 460 nm . This aligns with its alternative designation as Coumarin 460. Its photostability and high quantum yield (~0.7 in ethanol) make it ideal for tunable dye lasers, particularly in the 430–480 nm range .
Performance in Laser Systems
-
Lifespan: Purified samples demonstrate extended operational stability in laser cavities, attributed to reduced impurity-induced photodegradation .
-
Solvent Compatibility: Solubility in polar (e.g., ethanol) and non-polar (e.g., sherwood oil) solvents allows compatibility with diverse laser configurations .
-
Comparative Efficiency: Table 2 contrasts Coumarin 1 with other laser dyes, emphasizing its balanced efficiency and wavelength coverage.
Table 2: Comparison of Common Laser Dyes
| Dye | Emission Range (nm) | Quantum Yield | Primary Solvent |
|---|---|---|---|
| Coumarin 1 | 430–480 | 0.7 | Ethanol |
| Rhodamine 6G | 550–650 | 0.95 | Methanol |
| Fluorescein | 500–550 | 0.85 | Water |
Industrial and Research Applications
Beyond lasers, 7-diethylamino-4-methylcoumarin finds use in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume